molecular formula C5H3BrN2O2 B15123819 4-Bromopyrimidine-6-carboxylic acid

4-Bromopyrimidine-6-carboxylic acid

Cat. No.: B15123819
M. Wt: 202.99 g/mol
InChI Key: DAHZSLZPENTWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-pyrimidinecarboxylic acid is a heterocyclic organic compound with the molecular formula C5H3BrN2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a bromine atom at position 6 and a carboxylic acid group at position 4 makes this compound unique and valuable in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-pyrimidinecarboxylic acid typically involves the bromination of 4-pyrimidinecarboxylic acid. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of 6-Bromo-4-pyrimidinecarboxylic acid may involve more efficient and scalable methods, such as continuous flow bromination processes. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-pyrimidinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromo-4-pyrimidinecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-pyrimidinecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets involved in disease pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-4-pyrimidinecarboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the pyrimidine ring. This combination allows for versatile chemical modifications and applications in various fields .

Properties

Molecular Formula

C5H3BrN2O2

Molecular Weight

202.99 g/mol

IUPAC Name

6-bromopyrimidine-4-carboxylic acid

InChI

InChI=1S/C5H3BrN2O2/c6-4-1-3(5(9)10)7-2-8-4/h1-2H,(H,9,10)

InChI Key

DAHZSLZPENTWSN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.